1-(4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-4-9-15-14(19)13-10(2)18(17-16-13)11-5-7-12(20-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRCIQPSYRYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.
N-Propylation: The N-propyl group can be introduced through an alkylation reaction using a propyl halide in the presence of a base.
Carboxamide Formation: The carboxamide group is typically formed by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and the use of automated systems for the subsequent functional group modifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles such as acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has shown considerable promise in drug development:
- Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit potent antimicrobial properties against various pathogens. The specific compound has been tested against bacterial strains and fungi, demonstrating significant inhibition rates.
- Anticancer Properties : Research has suggested that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported effective growth inhibition in several cancer cell lines.
Biology
The compound serves as a valuable probe in biological studies:
- Pathway Analysis : It can be utilized to investigate biological pathways involving triazole-containing molecules. For instance, it may interact with specific enzymes or receptors critical for cellular signaling.
Materials Science
In materials science, the stability and functional versatility of this compound make it suitable for:
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
- Nanomaterials : The compound's chemical properties allow for its use in synthesizing nanomaterials with tailored functionalities.
Industry
The compound has applications in the development of agrochemicals and dyes:
- Agrochemicals : Its biological activity can be harnessed for developing pesticides or herbicides that target specific plant pathogens.
- Dyes : The compound can be modified to produce colorants with desirable properties for textiles and coatings.
Comparative Studies
To highlight the uniqueness of this compound, a comparative analysis with similar triazole derivatives is presented below:
| Compound | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Enhanced anticancer activity |
| 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Lacks N-propyl group | Moderate activity |
Case Studies
Several case studies have investigated the efficacy of triazole derivatives in clinical settings:
- Anticancer Efficacy : A study published in ACS Omega examined various triazole compounds' effects on multiple cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition rates (PGIs) against cancer cells such as OVCAR-8 and NCI-H40 .
- Antimicrobial Testing : Research conducted by Abdel-Wahab et al. demonstrated that triazoles could effectively inhibit microbial growth. The specific compound was tested against Gram-positive and Gram-negative bacteria and exhibited promising results .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, where structural modifications significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Variations on the Aryl Group
- The cyclopropyl group at the 5-position introduces steric hindrance, which may affect binding pocket interactions in biological targets .
1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide ():
- 1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): The 3,4-dimethylphenyl group enhances hydrophobicity, while the p-tolylamide substituent may participate in π-π stacking interactions.
Amide Side Chain Modifications
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY; Shen et al., 2013):
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (LELHOB; Niu et al., 2013):
Crystallographic Data
- Crystal Packing : The methoxyphenyl group in the target compound participates in C–H···O and π-π interactions, stabilizing the lattice. In contrast, chlorophenyl analogs exhibit stronger halogen bonding but weaker π-stacking .
- Software Tools : Structures were refined using SHELXL (), with WinGX/ORTEP () employed for visualization and geometry analysis .
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound's IUPAC name is 1-(4-methoxyphenyl)-5-methyl-N-propyltriazole-4-carboxamide , with the molecular formula and a molecular weight of 270.32 g/mol. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Introduction of the Methoxyphenyl Group : Via nucleophilic substitution using a suitable methoxyphenyl halide.
- N-Propylation : Using a propyl halide in the presence of a base.
- Carboxamide Formation : By reacting the triazole intermediate with an acid chloride or anhydride.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt membrane integrity.
Anti-inflammatory Activity
A study demonstrated that related triazole compounds exhibited anti-inflammatory effects comparable to established drugs like indomethacin and celecoxib. The tested compounds showed COX-1 and COX-2 inhibition, with IC50 values indicating potent activity (e.g., COX-1 IC50 = 39.8 μM; COX-2 IC50 = 46.3 μM) .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 45.9 | 68.2 |
| Compound B | 39.8 | 46.3 |
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. In vitro studies revealed that several analogs of this compound inhibited growth in various cancer cell lines, showcasing GI50 values in the nanomolar range (GI50 = 0.02 - 0.99 µM). Notably, one lead compound exhibited EC50 values of 400 nM against acute myeloid leukemia (AML) cells .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as kinases or proteases involved in critical signaling pathways.
- NF-kB Pathway Modulation : Some studies suggest that triazole derivatives can inhibit NF-kB phosphorylation, which is crucial for cancer cell survival and proliferation .
Comparative Studies
The uniqueness of this compound lies in its N-propyl group, which may enhance its biological activity compared to similar compounds lacking this moiety.
| Compound | Structure | Notable Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Lacks N-propyl group | Moderate activity |
| 1-(4-Methoxyphenyl)-5-methyl-N-propyltriazole | Contains N-propyl group | Enhanced activity |
Case Studies
Several studies highlight the efficacy of triazole derivatives in clinical applications:
Q & A
Q. What are the standard synthetic routes for 1-(4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?
The compound is synthesized via cyclocondensation and hydrolysis. A typical route involves:
- Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-enaminone intermediate.
- Cyclocondensation with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid derivative.
- Subsequent coupling with N-propylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide. Intermediates are characterized via NMR (¹H/¹³C), IR (to confirm amide C=O stretches at ~1650 cm⁻¹), and mass spectrometry .
Q. How is the structural elucidation of this compound performed, and what techniques are critical for confirmation?
- X-ray crystallography : Resolves bond lengths (e.g., triazole ring C–N bonds at ~1.30–1.35 Å) and torsional angles to confirm regiochemistry .
- NMR spectroscopy : ¹H NMR shows distinct peaks for the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃) and propyl chain (δ 0.9–1.6 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 315.3) .
Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?
Similar triazole carboxamides exhibit low aqueous solubility (<0.1 mg/mL) due to hydrophobic aryl and alkyl groups . Strategies include:
- Co-solvent systems : Use DMSO:water (e.g., 10:90 v/v) for in vitro assays.
- Derivatization : Introduce polar groups (e.g., –OH, –SO₃H) at the propyl chain or triazole position to enhance hydrophilicity .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalysis : Replace traditional coupling agents with polymer-supported reagents to reduce byproducts.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .
- Purification : Use preparative HPLC with C18 columns (gradient: 40–80% acetonitrile/water) to isolate high-purity batches (>99%) .
Q. What methodologies are used to assess enzyme inhibition mechanisms involving this compound?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy.
- Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to analyze binding interactions at the active site (e.g., hydrogen bonding with His94/Thr199 residues) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across studies)?
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and co-factor concentrations (e.g., Zn²⁺ for metalloenzymes).
- Purity verification : Re-test compound batches with LC-MS to rule out degradation products.
- Structural analogs : Compare inhibitory activity of derivatives to identify substituent effects (e.g., methoxy vs. fluoro groups at the phenyl ring) .
Q. What advanced techniques elucidate crystal packing and intermolecular interactions?
- Hirshfeld surface analysis : Maps close contacts (e.g., C–H···O interactions at 2.5–3.0 Å) and π-π stacking (3.8–4.2 Å) .
- Powder XRD : Assess polymorphism by comparing experimental and simulated diffraction patterns .
Q. How can derivatives be rationally designed to improve bioavailability or target selectivity?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict ADME properties.
- Bioisosteric replacement : Substitute the methoxyphenyl group with trifluoromethyl or pyridyl moieties to enhance metabolic stability .
- Prodrug strategies : Introduce ester linkages (e.g., ethyl carboxamides) for pH-dependent hydrolysis in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
